N-isopropyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide
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Overview
Description
N-isopropyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide typically involves the reaction of an imidazole derivative with an appropriate sulfonamide precursor. One common method involves the use of N-isopropylimidazole and methanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the sulfonamide group.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
N-isopropyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-isopropyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-isopropylimidazole: Shares the imidazole core but lacks the sulfonamide group.
Methanesulfonamide: Contains the sulfonamide group but lacks the imidazole ring.
Uniqueness
N-isopropyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide is unique due to the combination of the imidazole ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H19N3O2S |
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Molecular Weight |
245.34 g/mol |
IUPAC Name |
N-propan-2-yl-1-(1-propan-2-ylimidazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H19N3O2S/c1-8(2)12-16(14,15)7-10-11-5-6-13(10)9(3)4/h5-6,8-9,12H,7H2,1-4H3 |
InChI Key |
YFAUTRGOIOWONC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=NC=CN1C(C)C |
Origin of Product |
United States |
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